![molecular formula C11H8F3N3O B1358539 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-29-8](/img/structure/B1358539.png)
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazole ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or "click chemistry".
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Aldehyde Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and scalable radical trifluoromethylation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The triazole scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the triazole moiety have shown promising results against colon carcinoma and breast cancer cell lines . The specific compound 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its ability to inhibit cancer cell proliferation, with ongoing studies focusing on its mechanism of action and efficacy compared to existing chemotherapeutics.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The incorporation of trifluoromethyl groups into the triazole structure has been reported to enhance the antimicrobial potency of these compounds against a variety of pathogens. Studies have demonstrated that such modifications can lead to improved interactions with microbial targets, resulting in increased efficacy .
Agrochemical Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel agrochemicals. Research has indicated that triazole-based compounds can be effective in controlling plant pathogens and pests. Their ability to disrupt specific biological pathways in target organisms makes them valuable in the formulation of new pesticides .
Material Science Applications
Polymer Chemistry
In material science, triazole derivatives are being explored as building blocks for advanced polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing triazole units exhibit improved resistance to degradation and enhanced performance in various applications .
Table 1: Anticancer Activity of Triazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
1-[3-(Trifluoromethyl)benzyl]-triazole | HCT-15 | 5.6 | |
Triazole Derivative A | MCF-7 | 8.4 | |
Triazole Derivative B | DU145 | 7.2 |
Table 2: Agrochemical Efficacy
Compound Name | Target Organism | Efficacy (%) | Reference |
---|---|---|---|
1-[3-(Trifluoromethyl)benzyl]-triazole | Fungal Pathogen X | 90 | |
Triazole Derivative C | Insect Pest Y | 85 |
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the anticancer potential of various triazole derivatives, including this compound. The study utilized multiple human cancer cell lines to assess cytotoxicity and mechanisms of action. Results indicated that this compound significantly inhibited cell proliferation through apoptosis induction.
Case Study 2: Agrochemical Application
Another research initiative focused on developing new pesticides based on triazole derivatives. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop health.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Pathways Involved: It can modulate biological pathways by inhibiting or activating specific enzymes, leading to effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 4-(Trifluoromethyl)benzyl alcohol
- 1-Bromo-3-(trifluoromethoxy)benzene
Comparison: 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde functional group, which provide distinct reactivity and potential for diverse applications. In contrast, compounds like 1,3-Bis(trifluoromethyl)benzene and 4-(Trifluoromethyl)benzyl alcohol lack the triazole ring, limiting their reactivity and application scope .
Biological Activity
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 255.20 g/mol
- CAS Number : 952183-29-8
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.
Antiviral Activity
Research has indicated that triazole derivatives exhibit promising antiviral properties. For instance, compounds bearing the triazole nucleus have been shown to inhibit viral replication and exhibit cytotoxic effects against various viral strains. A study on triazole-based molecular hybrids demonstrated enhanced antiviral activity against HIV, with some derivatives outperforming established antiviral drugs like azidothymidine in terms of selectivity index and cytotoxicity .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Triazoles have been reported to induce apoptosis in cancer cell lines by mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption . In a comparative analysis, certain triazole derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .
The proposed mechanisms through which triazoles exert their biological effects include:
- Inhibition of Enzyme Activity : Triazoles may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways leading to cell death in malignant cells.
- DNA Interaction : Some studies suggest that triazoles can interact with DNA or RNA, disrupting essential cellular processes .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral activity of various triazole derivatives against SARS-CoV-2. The results indicated that certain compounds demonstrated significant inhibition of viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency .
Case Study 2: Anticancer Properties
In another study focused on the antiproliferative effects of triazole derivatives on Jurkat T-cells, compounds similar to this compound were shown to induce morphological changes indicative of apoptosis. These changes included chromatin condensation and membrane blebbing, alongside a reduction in mitochondrial membrane potential .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde?
Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach.
- Step 1: Prepare 3-(trifluoromethyl)benzyl azide by reacting 3-(trifluoromethyl)benzyl bromide with sodium azide (NaN₃) in a polar solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2: Use propiolaldehyde (HC≡C-CHO) as the alkyne partner. React the azide with propiolaldehyde in the presence of a Cu(I) catalyst (e.g., CuI or [Cu(CH₃CN)₄]PF₆) and a base (e.g., triethylamine) in THF or DCM at room temperature .
- Key Optimization: Ensure strict anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC or LC-MS.
Q. Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Use multi-spectral analysis :
- 1H/13C/19F NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm in 1H NMR), trifluoromethyl group (δ ~110–120 ppm in 19F NMR), and triazole/benzyl carbons .
- HRMS: Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₈F₃N₃O: 260.0743) .
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry (1H-triazole vs. 2H-triazole) and spatial arrangement of substituents .
Q. Advanced: What are the implications of the carbaldehyde group in modulating biological activity?
Methodological Answer:
The carbaldehyde group enables Schiff base formation with lysine residues in enzyme active sites, as demonstrated in α-glycosidase inhibition studies .
- Experimental Design: Compare inhibitory activity of the aldehyde derivative with its reduced (alcohol) or oxidized (carboxylic acid) analogs.
- Mechanistic Insight: Use kinetic assays (e.g., IC₅₀ determination) and molecular docking to map interactions between the aldehyde and enzyme pockets .
Q. Advanced: How does 1H-triazole tautomerism affect the compound’s reactivity compared to 2H-triazole derivatives?
Methodological Answer:
The 1H-triazole tautomer (vs. 2H) influences electron distribution and steric accessibility:
- Electronic Effects: 1H-triazoles exhibit distinct dipole moments, altering hydrogen-bonding capacity with biological targets .
- Activity Comparison: In α-glycosidase inhibition, 2H-triazole carbaldehydes (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) showed higher activity than 1H analogs, suggesting tautomer-dependent enzyme interactions .
- Experimental Approach: Synthesize both tautomers and compare bioactivity using enzyme assays.
Q. Advanced: What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
Methodological Answer:
Combine density functional theory (DFT) and molecular docking :
- DFT: Calculate electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group) and tautomeric stability .
- Docking Simulations: Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonds between the aldehyde and catalytic lysine residues .
- Validation: Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. Advanced: How can researchers address discrepancies in activity data between similar triazole carbaldehydes?
Methodological Answer:
Systematic structure-activity relationship (SAR) studies are critical:
- Variable Substituents: Synthesize derivatives with modified substituents (e.g., electron-withdrawing vs. electron-donating groups on the benzyl ring) and compare bioactivity .
- Controlled Assays: Ensure consistent enzyme sources (e.g., yeast vs. human α-glucosidase) and assay conditions (pH, temperature) to minimize variability .
- Data Reconciliation: Use statistical tools (e.g., ANOVA) to identify significant differences in activity trends.
Q. Basic: What solvent systems are optimal for purifying this compound?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with a gradient of ethyl acetate/hexane (10–50%) or DCM/methanol (95:5) .
- Recrystallization: Dissolve the crude product in hot ethanol or acetonitrile, then cool slowly to obtain crystals. Monitor purity via melting point analysis .
Q. Advanced: Can this compound serve as a precursor for heterocyclic hybrids?
Methodological Answer:
Yes, the carbaldehyde group allows condensation reactions :
- Schiff Base Formation: React with primary amines (e.g., aniline derivatives) to generate imine-linked hybrids .
- Knoevenagel Condensation: Combine with active methylene compounds (e.g., malononitrile) to form conjugated systems for material science applications .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQYYRETQWMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150451 | |
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-29-8 | |
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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